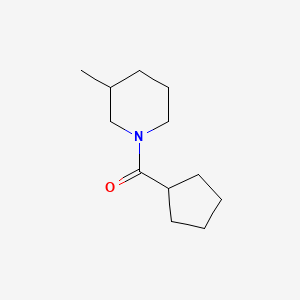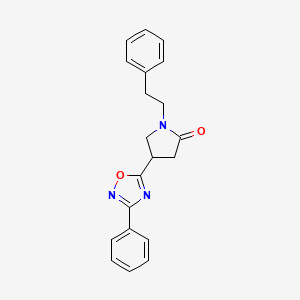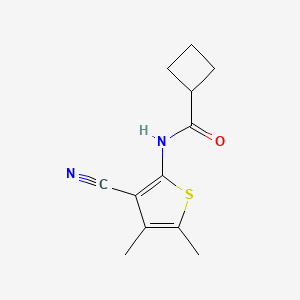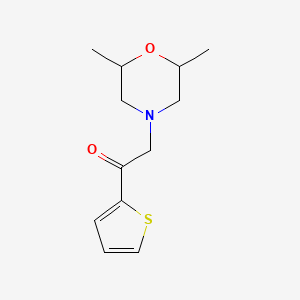
Cyclopentyl-(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-(3-methylpiperidin-1-yl)methanone, also known as CYCLOPENTYLONE, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has been shown to have a number of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has been associated with neurotoxicity and damage to the dopamine system in the brain.
Advantages and Limitations for Lab Experiments
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study its effects on the central nervous system. However, one limitation is that it is a relatively new compound, and there is limited information available on its long-term effects on the brain and body.
Future Directions
There are several future directions for research on Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of research is its potential as a tool for studying the dopamine system in the brain. Further studies are also needed to determine the long-term effects of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE is a synthetic compound that belongs to the class of designer drugs known as cathinones. It has gained popularity in recent years due to its stimulant effects on the central nervous system. Although there is limited information available on its long-term effects, Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has potential as a treatment for depression and other psychiatric disorders, as well as a tool for studying the dopamine system in the brain. Further research is needed to fully understand its effects on the brain and body.
Synthesis Methods
The synthesis of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE involves the condensation of cyclopentanone with 3-methylpiperidine in the presence of an acid catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant effects, similar to other cathinones such as methcathinone and mephedrone. Studies have also investigated its potential as a treatment for depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
cyclopentyl-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-5-4-8-13(9-10)12(14)11-6-2-3-7-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDNTBCBDZFPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(3-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)

![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)
![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)